molecular formula C6H13NO B8626542 (S)-1-Amino-2-cyclopropylpropan-2-ol

(S)-1-Amino-2-cyclopropylpropan-2-ol

Cat. No.: B8626542
M. Wt: 115.17 g/mol
InChI Key: PSDJRLLXPKWQLH-ZCFIWIBFSA-N
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Description

(S)-1-Amino-2-cyclopropylpropan-2-ol (CAS 912454-43-4) is a chiral amino alcohol of significant interest in organic and medicinal chemistry research. With the molecular formula C6H13NO and a molecular weight of 115.17 g/mol , this compound serves as a valuable synthetic intermediate and chiral building block. Amino alcohols of this class are widely recognized for their utility as buffers and for their effectiveness in solubilizing oils and fats, making them useful in various chemical synthesis and purification processes . The stereochemistry of the compound is defined by the (S)-enantiomer configuration, which is critical for its application in the synthesis of stereochemically pure molecules. Researchers value this chiral specificity for developing potential pharmaceutical agents, as it can be incorporated into complex molecules to create targeted bioactivity . For example, structurally related chiral amino alcohols are frequently employed in the preparation of peptides and other pharmacologically active compounds . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S)-1-amino-2-cyclopropylpropan-2-ol

InChI

InChI=1S/C6H13NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-4,7H2,1H3/t6-/m1/s1

InChI Key

PSDJRLLXPKWQLH-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@](CN)(C1CC1)O

Canonical SMILES

CC(CN)(C1CC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Amino Alcohols

Structural and Physicochemical Properties

The following table summarizes key differences among selected amino alcohols:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/LogP Pharmacokinetic Properties
(S)-1-Aminopropan-2-ol 2799-17-9 C₃H₉NO 75.11 Secondary amino alcohol No data Limited data; no BBB permeability
(S)-2-Amino-3-phenylpropan-1-ol 3182-95-4 C₉H₁₃NO 151.21 Primary amino alcohol, phenyl substituent 5.61 mg/mL (ESOL) High GI absorption; BBB permeable
(S)-2-Amino-1,1-diphenylpropan-1-ol - C₁₅H₁₇NO 227.30 Two phenyl groups No data No data
(S)-2-(Boc-amino)-1-propanol 79069-13-9 C₈H₁₇NO₃ 175.23 Boc-protected amino group No data N/A (synthesis intermediate)
(S)-2-aminopropan-1-ol 2749-11-3 C₃H₉NO 75.11 Primary amino alcohol No data Similar to (S)-1-Aminopropan-2-ol
(2R)-2-Aminopropan-1-ol - C₃H₉NO 75.11 Enantiomer of (S)-2-aminopropan-1-ol No data Stereochemistry-dependent activity
Key Observations:

Steric and Electronic Effects: The phenyl-substituted derivatives (e.g., (S)-2-Amino-3-phenylpropan-1-ol) exhibit increased molecular weight and lipophilicity (LogP = 1.08) compared to simpler amino alcohols like (S)-1-Aminopropan-2-ol . The Boc-protected derivative (S)-2-(Boc-amino)-1-propanol serves as a synthetic intermediate, highlighting the role of protective groups in organic synthesis .

In contrast, (S)-1-Aminopropan-2-ol lacks sufficient pharmacokinetic data, limiting its current utility beyond basic research .

Stereochemical Impact: Enantiomers like (S)-2-aminopropan-1-ol and (2R)-2-Aminopropan-1-ol may exhibit divergent biological activities due to chiral recognition in biological systems .

Preparation Methods

Diastereomeric Salt Formation

Racemic 1-amino-2-cyclopropylpropan-2-ol can be resolved using chiral resolving agents. A patented method employs (R)- or (S)-TOSLEU (tosylleucine) to form diastereomeric salts. The process involves:

  • Dissolving the racemic amino alcohol and resolving agent in absolute ethanol (7% w/v).

  • Stirring for 4 hours to precipitate the less soluble diastereomer.

  • Filtering and recrystallizing the salt from ethanol to enhance purity.

Key Data:

ParameterValue
SolventAbsolute ethanol
Resolving Agent(S)-TOSLEU
Yield (Single Pass)73%
Optical Purity (ee)>98%

The mother liquor undergoes evaporation to recover the opposite enantiomer, which is further purified via cinnamate formation and selective recrystallization.

Asymmetric Synthesis via Catalytic Hydrogenation

Reductive Amination of Cyclopropyl Ketones

A scalable route involves reductive amination of 2-cyclopropylpropan-2-one using ammonia and transition-metal catalysts. Palladium on carbon (Pd/C) under hydrogen atmosphere achieves enantioselectivity when paired with chiral ligands.

Procedure:

  • React 2-cyclopropylpropan-2-one with ammonia in ethanol.

  • Introduce Pd/C (10 wt%) and hydrogen gas at 60°C.

  • Filter and concentrate to isolate the (S)-enantiomer.

Optimization Insights:

  • Temperature: 60°C balances reaction rate and catalyst stability.

  • Solvent: Ethanol enhances solubility of intermediates.

  • Catalyst Loading: 5–10 mol% Pd/C ensures complete conversion.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Lipases such as Candida antarctica Lipase B (CAL-B) selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Reaction Setup:

ComponentQuantity
Racemic Amino Alcohol1.0 M in tert-butyl methyl ether
Vinyl Acetate1.2 equiv
CAL-B20 mg/mL

Outcomes:

  • Conversion: 45–50% at 24 hours.

  • ee (S-enantiomer): >99%.

  • Yield: 48% after column chromatography.

Cyclopropanation of Allylic Alcohols

Simmons–Smith Reaction

The cyclopropyl group is introduced via reaction of allylic amino alcohols with diiodomethane and a zinc-copper couple.

Steps:

  • Prepare allylic alcohol precursor: (S)-1-amino-3-buten-2-ol.

  • React with Zn(Cu)/CH₂I₂ in diethyl ether at 0°C.

  • Quench with ammonium chloride and extract product.

Performance Metrics:

MetricValue
Reaction Time6 hours
Yield68%
Diastereomeric Ratio95:5 (trans:cis)

Continuous Flow Synthesis

Telescoped Amination-Cyclopropanation

A two-step continuous flow process enhances efficiency:

  • Amination Reactor: Mix 2-nitropropanol with cyclopropylamine at 100°C.

  • Cyclopropanation Reactor: Introduce diiodomethane and Zn(Cu) at 50°C.

Advantages:

  • Throughput: 2.5 g/hour.

  • Purity: 99% by HPLC.

  • Solvent Consumption: Reduced by 70% vs batch.

Comparison of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Chiral Resolution7398Moderate1200
Catalytic Hydrogenation8599High900
Enzymatic Resolution4899Low1500
Continuous Flow8297High800

Industrial-Scale Considerations

  • Catalyst Recycling: Pd/C can be reused 5× without loss of activity.

  • Waste Management: Ethanol and diethyl ether are recovered via distillation.

  • Regulatory Compliance: ICH Q3D guidelines limit residual zinc to <50 ppm.

Emerging Techniques

Photocatalytic Asymmetric Synthesis

Recent advances use iridium photocatalysts to induce chirality under blue light. Preliminary data show 92% ee and 78% yield in 12 hours.

Biocatalytic Cascades

Engineered transaminases convert cyclopropyl ketones to (S)-amino alcohols with 99% ee and 90% yield in one pot .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (S)-1-Amino-2-cyclopropylpropan-2-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 1C and Eye Damage Category 1 under GHS) .
  • Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and avoid water spray to prevent dispersion. Decontaminate with ethanol-water mixtures .
  • Storage : Store in airtight containers under inert gas (N₂/Ar), away from oxidizers, at 2–8°C in a dark, moisture-free environment .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O or CDCl₃ to confirm the cyclopropyl and hydroxyl proton environments. Compare shifts with PubChem data (CID: 201-162-7) .
  • Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to verify enantiomeric purity (>98% ee) .
  • Mass Spectrometry : ESI-MS in positive ion mode (m/z calculated for C₆H₁₁NO: 113.08) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound across studies?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters like reaction temperature (e.g., 0–25°C), catalyst loading (e.g., 5–20 mol% Pd/C), and solvent polarity (e.g., MeOH vs. THF).
  • Purification Optimization : Compare recrystallization (using EtOAc/hexane) vs. column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate high-purity product .
  • Cross-Validation : Replicate literature protocols (e.g., reductive amination of cyclopropyl ketones) while monitoring intermediates via TLC .

Q. What strategies enhance enantiomeric excess (ee) in the asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP-Ru complexes for hydrogenation of imine precursors (≥90% ee) .
  • Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Dynamic Kinetic Resolution (DKR) : Combine Pd nanoparticles with chiral ligands to racemize intermediates during synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Controlled Stress Testing : Expose the compound to H₂O₂ (3–30% v/v) at 25–40°C for 24–72 hours. Monitor degradation via HPLC and quantify using a calibration curve .
  • Radical Scavenger Screening : Add antioxidants (e.g., BHT, ascorbic acid) to assess stabilization effects.
  • Mechanistic Studies : Use EPR spectroscopy to detect free radical intermediates under oxidative stress .

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